molecular formula C17H18ClNO2 B11818804 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

Cat. No.: B11818804
M. Wt: 303.8 g/mol
InChI Key: OQZDLJMXSLAJPF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is a synthetic organic compound with the molecular formula C17H18ClNO2. It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a cyclopentene ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves the condensation of 4-chlorobenzaldehyde with 2-(morpholin-4-yl)cyclopentanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C17H18ClNO2/c18-16-5-1-13(2-6-16)11-14-3-4-15(12-20)17(14)19-7-9-21-10-8-19/h1-2,5-6,11-12H,3-4,7-10H2

InChI Key

OQZDLJMXSLAJPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1=CC2=CC=C(C=C2)Cl)N3CCOCC3)C=O

Origin of Product

United States

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